

# An In-depth Technical Guide to 3-(1-Ethylpropyl)phenol

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## Compound of Interest

Compound Name: 3-(1-Ethylpropyl)phenol

CAS No.: 97218-43-4

Cat. No.: B047574

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## An Introduction to a Unique Phenolic Compound for Advanced Research

This guide provides a comprehensive overview of **3-(1-Ethylpropyl)phenol**, a substituted phenolic compound with potential applications in various fields of chemical research and development. While specific data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of related phenolic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the characteristics and potential of this molecule.

## Core Identifiers and Chemical Profile

**3-(1-Ethylpropyl)phenol** is a derivative of phenol with an ethylpropyl substituent at the meta-position of the benzene ring. Its core identifiers are crucial for accurate sourcing and regulatory compliance.

Identifier	Value	Source
CAS Number	97218-43-4	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[1]
Molecular Weight	164.24 g/mol	[1]
Canonical SMILES	CCC(C1=CC=CC(O)=C1)CC	
InChI	InChI=1S/C11H16O/c1-3-8(4-2)9-5-6-10(12)7-9/h5-8,12H,3-4H2,1-2H3	

Chemical Structure:

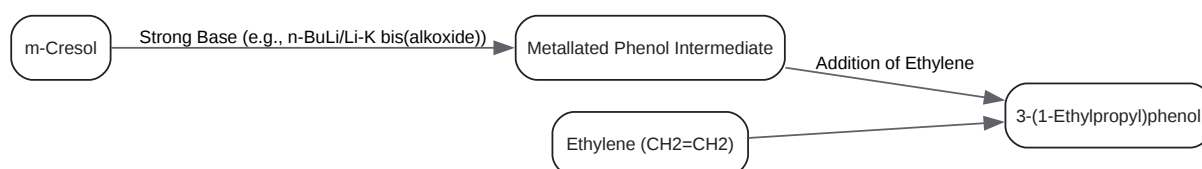
Caption: 2D structure of **3-(1-Ethylpropyl)phenol**.

## Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted phenols exist, a specific method for the preparation of **3-(1-Ethylpropyl)phenol** has been described in the literature involving the selective carbanionic ethylation of methylphenols.[2] This approach highlights a sophisticated method for the controlled alkylation of phenolic compounds.

Plausible Synthetic Pathway:

The synthesis of **3-(1-Ethylpropyl)phenol** can be envisioned through the reaction of a metallated phenol with ethylene.[2] This process involves the deprotonation of a less sterically hindered position on the aromatic ring, followed by the nucleophilic attack of the resulting carbanion on ethylene molecules.



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Caption: Generalized synthetic pathway for **3-(1-Ethylpropyl)phenol**.

Experimental Protocol Considerations:

A detailed, step-by-step protocol for this specific synthesis is not publicly available. However, based on the described methodology, a general procedure would involve:

- **Anhydrous Conditions:** The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organometallic intermediates.
- **Solvent Selection:** A non-protic, anhydrous solvent such as methylcyclohexane is a suitable reaction medium.[2]
- **Deprotonation:** The starting phenol is treated with a strong base, such as a mixture of n-butyllithium and a mixed alkoxide, to generate the carbanion.[2]
- **Ethylene Addition:** A controlled stream of ethylene gas is introduced into the reaction mixture. The carbanion undergoes nucleophilic addition to ethylene.
- **Workup and Purification:** The reaction is quenched with a proton source (e.g., water or dilute acid), and the product is extracted and purified, typically by distillation or chromatography.

**Causality in Experimental Design:** The choice of a highly basic reagent is critical for the efficient deprotonation of the aromatic ring. The use of a mixed alkoxide can enhance the reactivity of the organolithium reagent.[2] The reaction temperature and the rate of ethylene addition are key parameters to control the extent of alkylation and minimize side reactions.

## Potential Applications in Research and Drug Development

While specific applications for **3-(1-Ethylpropyl)phenol** are not extensively documented, its structural features suggest several areas of potential interest for researchers. The phenolic hydroxyl group is a common pharmacophore in many bioactive molecules, and the lipophilic 1-ethylpropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]

- **Antimicrobial and Antifungal Agents:** Phenolic compounds are known for their antimicrobial properties.[4] The alkyl substituent in **3-(1-Ethylpropyl)phenol** may enhance its ability to disrupt microbial cell membranes.
- **Antioxidant Activity:** The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant applications.
- **Intermediate in Organic Synthesis:** This compound can serve as a building block for more complex molecules. The hydroxyl group can be further functionalized, and the aromatic ring can undergo various electrophilic substitution reactions.
- **Ligand Development:** Bulky phenolic compounds are used as ligands in coordination chemistry and catalysis.[2] The sterically demanding 1-ethylpropyl group could be advantageous in the design of specific catalysts.

## Physicochemical and Spectroscopic Properties (Inferred)

Specific experimental data for the physicochemical and spectroscopic properties of **3-(1-Ethylpropyl)phenol** are not readily available. The following properties are inferred based on the general characteristics of alkylphenols.

Property	Inferred Value/Characteristic	Rationale/Comparison
Appearance	Colorless to pale yellow liquid	Based on similar alkylphenols like 3-ethylphenol.
Boiling Point	> 220 °C	Expected to be higher than 3-ethylphenol (218 °C) due to increased molecular weight.
Solubility	Sparingly soluble in water; soluble in organic solvents	The lipophilic alkyl group will decrease water solubility compared to phenol.
<sup>1</sup> H NMR	Aromatic protons (δ 6.5-7.5 ppm), hydroxyl proton (variable), aliphatic protons (δ 0.5-3.0 ppm)	Characteristic shifts for phenolic and alkyl protons.[5][6]
<sup>13</sup> C NMR	Aromatic carbons (δ 110-160 ppm), aliphatic carbons (δ 10-40 ppm)	Typical chemical shifts for substituted phenols.
IR Spectroscopy	Broad O-H stretch (~3300 cm <sup>-1</sup> ), C-O stretch (~1200 cm <sup>-1</sup> ), aromatic C-H and C=C stretches	Key vibrational modes for a phenolic compound.[7][8]
Mass Spectrometry	Molecular ion peak (m/z 164), fragmentation pattern showing loss of alkyl groups	Consistent with the molecular weight and expected fragmentation of an alkylphenol.[9]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3-(1-Ethylpropyl)phenol** is not publicly available. However, as a substituted phenol, it should be handled with extreme care, assuming it possesses similar hazards to other phenols.

General Hazards of Phenols:

- Toxicity: Phenols are generally toxic and can be absorbed through the skin.[10]
- Corrosivity: Phenols can cause severe skin burns and eye damage.[11]
- Irritation: They can be irritating to the respiratory system.

#### Recommended Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

## Conclusion

**3-(1-Ethylpropyl)phenol** represents an interesting, yet underexplored, chemical entity. Its synthesis via selective carbanionic alkylation opens avenues for the creation of other novel substituted phenols. While specific data on its biological activity and physical properties are scarce, its structural similarity to other bioactive phenols suggests it could be a valuable compound for further investigation in medicinal chemistry, materials science, and catalysis. Researchers are encouraged to exercise caution and draw upon the established knowledge of phenolic chemistry when working with this compound.

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